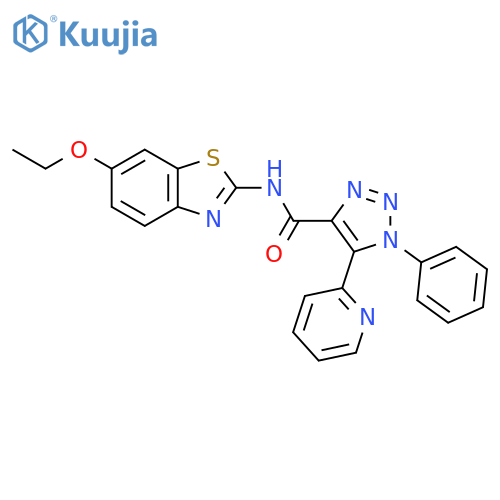

Cas no 1396708-31-8 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide)

N-(6-エトキシ-1,3-ベンゾチアゾール-2-イル)-1-フェニル-5-(ピリジン-2-イル)-1H-1,2,3-トリアゾール-4-カルボキサミドは、複雑なヘテロ環構造を有する有機化合物です。ベンゾチアゾール基とトリアゾール基を併せ持つことで、高い分子多様性と特異的な分子認識能を示します。特に、ピリジン環の導入により配位能が向上し、金属イオンとの相互作用が期待されます。エトキシ基の存在により脂溶性が調整され、生体膜透過性の最適化が可能です。この化合物は医薬品中間体や機能性材料の開発において、構造の柔軟性と分子設計の自由度の高さが特徴です。

1396708-31-8 structure

商品名:N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

- 1396708-31-8

- AKOS024544346

- N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide

- N-(6-ethoxybenzo[d]thiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide

- N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-pyridin-2-yltriazole-4-carboxamide

- VU0540977-1

- F6247-0679

-

- インチ: 1S/C23H18N6O2S/c1-2-31-16-11-12-17-19(14-16)32-23(25-17)26-22(30)20-21(18-10-6-7-13-24-18)29(28-27-20)15-8-4-3-5-9-15/h3-14H,2H2,1H3,(H,25,26,30)

- InChIKey: DFVJVPUHFGPUBU-UHFFFAOYSA-N

- ほほえんだ: S1C(=NC2C=CC(=CC1=2)OCC)NC(C1=C(C2C=CC=CN=2)N(C2C=CC=CC=2)N=N1)=O

計算された属性

- せいみつぶんしりょう: 442.12119501g/mol

- どういたいしつりょう: 442.12119501g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 32

- 回転可能化学結合数: 6

- 複雑さ: 636

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 123Ų

- 疎水性パラメータ計算基準値(XlogP): 4.3

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6247-0679-2μmol |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1396708-31-8 | 2μmol |

$57.0 | 2023-09-09 | ||

| Life Chemicals | F6247-0679-2mg |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1396708-31-8 | 2mg |

$59.0 | 2023-09-09 | ||

| Life Chemicals | F6247-0679-15mg |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1396708-31-8 | 15mg |

$89.0 | 2023-09-09 | ||

| Life Chemicals | F6247-0679-10mg |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1396708-31-8 | 10mg |

$79.0 | 2023-09-09 | ||

| Life Chemicals | F6247-0679-30mg |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1396708-31-8 | 30mg |

$119.0 | 2023-09-09 | ||

| Life Chemicals | F6247-0679-20mg |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1396708-31-8 | 20mg |

$99.0 | 2023-09-09 | ||

| Life Chemicals | F6247-0679-3mg |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1396708-31-8 | 3mg |

$63.0 | 2023-09-09 | ||

| Life Chemicals | F6247-0679-4mg |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1396708-31-8 | 4mg |

$66.0 | 2023-09-09 | ||

| Life Chemicals | F6247-0679-25mg |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1396708-31-8 | 25mg |

$109.0 | 2023-09-09 | ||

| Life Chemicals | F6247-0679-5mg |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide |

1396708-31-8 | 5mg |

$69.0 | 2023-09-09 |

N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Priyanka Tiwari,Manish Yadav,Aiswarjya Bastia,G. C. Pandey,Chandana Rath New J. Chem., 2021,45, 22396-22405

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806

1396708-31-8 (N-(6-ethoxy-1,3-benzothiazol-2-yl)-1-phenyl-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide) 関連製品

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 895642-50-9(3-(4-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)methyl-6-methylquinolin-4-amine)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)

- 2171464-62-1(4-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-5,5,5-trifluoropentanoic acid)

推奨される供給者

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量